alpha-Bisabolol (CAS 72691-24-8) is a high-purity, nature-identical synthetic monocyclic unsaturated sesquiterpene alcohol. Comprising a racemic mixture of four isomers, it is engineered to deliver the established anti-inflammatory and soothing properties of natural (-)-alpha-bisabolol without the associated agricultural dependencies. In industrial procurement, this synthetic grade is prioritized for its exceptional batch-to-batch consistency, clear colorless appearance, and very low odor profile. It serves as a critical anti-irritant active ingredient in dermatological, cosmetic, and pharmaceutical formulations, offering a highly reproducible physical and chemical profile that integrates seamlessly into standard manufacturing workflows [1].
Substituting synthetic alpha-bisabolol (CAS 72691-24-8) with natural botanical extracts (such as those from the Brazilian Candeia tree or chamomile) introduces severe supply chain vulnerabilities and formulation risks. Natural bisabolol extraction is highly resource-intensive, requiring approximately one ton of 10-year-old Candeia wood to yield just 7 kg of the active compound, leading to price volatility and deforestation concerns [1]. Furthermore, crude natural extracts frequently contain variable levels of farnesol and other sensitizers, which can induce allergic contact dermatitis in sensitive individuals [2]. By contrast, the synthetic grade guarantees a farnesol content below 0.1% and provides absolute reproducibility in purity (>95% total bisabolol), making it the mandatory choice for hypoallergenic formulations and scalable industrial procurement [3].
A primary procurement driver for CAS 72691-24-8 is its highly controlled allergen profile. Synthetic alpha-bisabolol restricts farnesol content to below 0.1%, whereas natural botanical bisabolol extracts can contain variable and higher farnesol levels that trigger EU and IFRA allergen labeling requirements [1]. This strict limitation eliminates the risk of farnesol-induced contact dermatitis [2].
| Evidence Dimension | Farnesol concentration (contact allergen) |
| Target Compound Data | < 0.1% farnesol |
| Comparator Or Baseline | Natural botanical bisabolol extracts (variable farnesol levels > 0.1%) |
| Quantified Difference | Guaranteed sub-0.1% threshold in the synthetic grade. |
| Conditions | High-purity synthetic manufacturing process vs. natural steam distillation |
Ensures compliance with strict hypoallergenic labeling requirements and prevents adverse skin reactions in sensitive-care products.
Procurement of natural bisabolol is constrained by severe agricultural bottlenecks, requiring 1 ton of 10-year-old Candeia wood to extract merely 7 kg of the active compound [1]. The synthetic pathway for CAS 72691-24-8 bypasses this 0.7% botanical yield limitation entirely, offering a 100% scalable production model independent of climate or deforestation concerns [2].
| Evidence Dimension | Raw material requirement per yield |
| Target Compound Data | 100% scalable synthetic synthesis |
| Comparator Or Baseline | Natural (-)-alpha-bisabolol (1 ton of 10-year-old wood required for 7 kg yield) |
| Quantified Difference | Eliminates the 10-year agricultural lead time and 0.7% extraction yield bottleneck. |
| Conditions | Industrial-scale chemical synthesis vs. Candeia tree harvesting |
Secures a stable, price-predictable, and deforestation-free supply chain critical for uninterrupted large-scale manufacturing.
Despite being a racemic mixture, synthetic alpha-bisabolol delivers robust clinical performance matching the functional recovery profile of natural isolates. In vivo testing demonstrated that an o/w emulsion containing 0.1% of the synthetic compound reduced UV radiation-related skin redness by 16.4% within one day, significantly outperforming the placebo baseline [1].
| Evidence Dimension | Reduction of UV-induced skin erythema (redness) |
| Target Compound Data | 16.4% reduction within one day |
| Comparator Or Baseline | Placebo baseline (no significant relief) |
| Quantified Difference | 16.4% active reduction in redness at a standard 0.1% formulation concentration. |
| Conditions | In vivo testing of an o/w emulsion applied to UV-irradiated skin |
Proves that the synthetic compound delivers the required therapeutic efficacy at standard industry dosages, validating it as a direct functional replacement.
While natural bisabolol consists almost entirely of the active levorotatory isomer, synthetic CAS 72691-24-8 is a racemic mixture containing approximately 42-46% of the active (-)-isomer [1]. However, the synthetic grade maintains a total bisabolol purity of >95%, ensuring identical physical formulation properties—such as solubility, clear color, and low odor—without the batch-to-batch variability inherent to botanical extracts [2].
| Evidence Dimension | Isomer distribution and total chemical purity |
| Target Compound Data | >95% total bisabolol purity (racemic mixture) |
| Comparator Or Baseline | Natural bisabolol (single isomer botanical isolate) |
| Quantified Difference | Delivers identical >95% total purity and physical formulation properties, despite differing isomer ratios. |
| Conditions | Standardized synthetic production vs. natural extraction |
Allows formulators to achieve identical physical stability, solubility, and sensory profiles at a highly competitive procurement cost.
Ideal for sensitive skin creams and baby care products due to its strictly controlled <0.1% farnesol content, completely avoiding the contact dermatitis risks associated with natural botanical extracts [1].
Highly effective in sun care and after-sun lotions, leveraging its clinically proven ability to reduce UV-induced erythema by 16.4% within 24 hours at standard 0.1% formulation dosages [2].
Chosen for large-scale product lines where preserving the Brazilian Candeia tree and ensuring a deforestation-free, highly scalable supply chain is a core manufacturing and brand priority [2].
Procured for pharmaceutical and cosmeceutical ointments requiring absolute batch-to-batch reproducibility, zero color variance, and >95% total purity, which crude natural extracts cannot consistently guarantee [1].